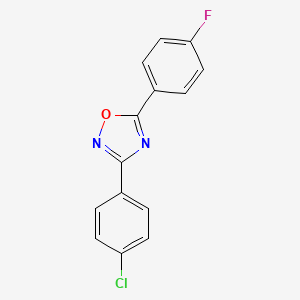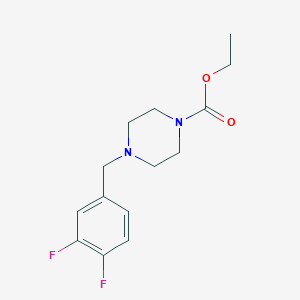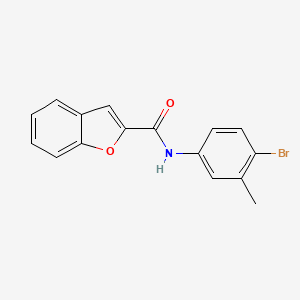![molecular formula C15H16FN3OS B5697901 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as FTC-146, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes.
作用機序
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide works by selectively binding to the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in cell migration and invasion. By blocking the CXCR4 receptor, this compound inhibits the migration and invasion of cancer cells and prevents HIV from entering host cells. This compound also has anti-inflammatory properties by blocking the CXCR4 receptor on immune cells, which reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on CXCR4 receptor signaling. It has been shown to reduce cancer cell migration and invasion, prevent HIV entry into host cells, and reduce inflammation. In addition, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the CXCR4 receptor, which makes it an ideal tool for studying the role of CXCR4 in various physiological and pathological processes. It has also been shown to have minimal toxicity and is well-tolerated in animal models, which makes it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule inhibitor, which may have off-target effects on other receptors.
将来の方向性
There are several future directions for research on N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, HIV/AIDS, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the CXCR4 receptor based on the structure of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the CXCR4 receptor that has potential therapeutic applications in various diseases. It is synthesized using a multi-step synthesis method and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapies for cancer, HIV/AIDS, and inflammatory disorders.
合成法
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized using a multi-step synthesis method. The first step involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate to form 3-fluorophenyl hydrazine. The second step involves the reaction of 3-fluorophenyl hydrazine with cyclohexanecarboxylic acid to form N-(3-fluorophenyl)cyclohexanecarboxamide. Finally, N-(3-fluorophenyl)cyclohexanecarboxamide is reacted with thiosemicarbazide to form this compound.
科学的研究の応用
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. It has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has also been shown to block the entry of HIV into host cells by targeting the CXCR4 receptor. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory bowel disease.
特性
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-12-8-4-7-11(9-12)14-18-19-15(21-14)17-13(20)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHUOAZTJAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

